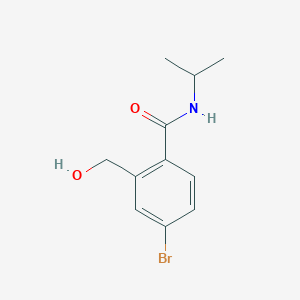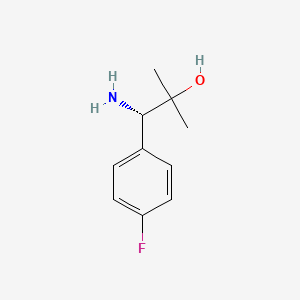
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
Overview
Description
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a secondary alcohol, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have shown varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Based on the biological activities of similar compounds, it could potentially influence a range of cellular processes and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the characteristics of the biological environment, such as the presence of metabolic enzymes and transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the biocatalytic reduction of 1-(4-fluorophenyl)ethanone using microbial cells or enzymes that exhibit high enantioselectivity . The reaction is carried out in an aqueous medium at a controlled temperature, often around 23-27°C, to achieve high yields and optical purity .
Industrial Production Methods
Industrial production of this compound may involve chemical synthesis using chiral catalysts or biocatalysts. The use of biocatalysts, such as Petroselinum crispum cells, has been shown to produce the desired enantiomer with high enantioselectivity and yield . The process can be optimized by adjusting the concentration of reducing agents and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone precursor can be reduced to form the secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include the corresponding ketone from oxidation, the secondary alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-fluorophenyl)ethanol: A related compound with similar structural features but lacking the amino group.
(S)-1-(4-fluorophenyl)-2-propanol: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. Its chiral nature and ability to form coordination complexes make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Properties
IUPAC Name |
(1S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGZEMBXJBJHG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)F)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C1=CC=C(C=C1)F)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240203 | |
| Record name | (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888028-36-2 | |
| Record name | (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888028-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


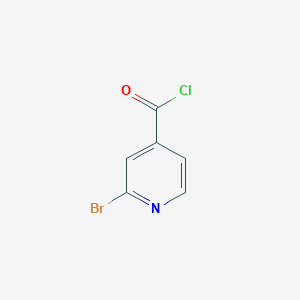


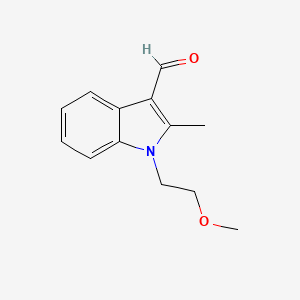


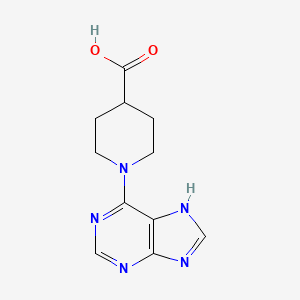
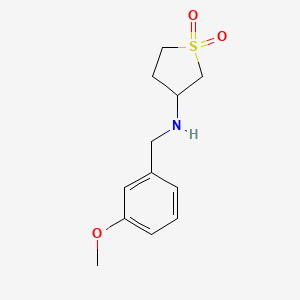
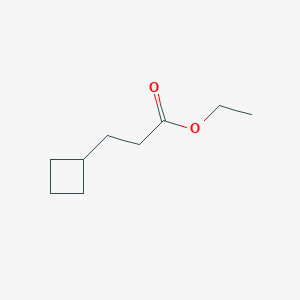
![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)

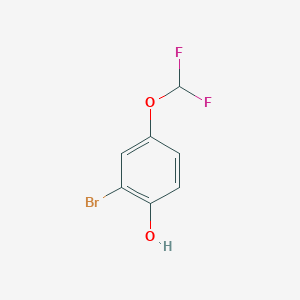
![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)
